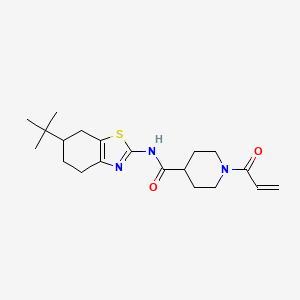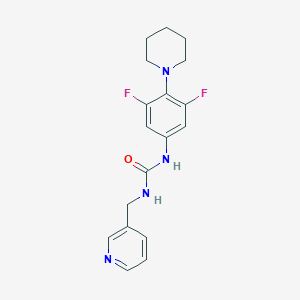
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide” is a synthetic organic compound. Its structure includes a benzothiazole ring, a piperidine ring, and a carboxamide group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide” likely involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carbonyl compound.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Such as crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Hydroxylated derivatives or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted benzothiazoles or piperidines.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Probes: Used to study biological pathways and molecular interactions.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, compounds like this might:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Such as cell division, apoptosis, or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Piperidine Derivatives: Compounds containing the piperidine ring.
Carboxamide Compounds: Molecules with carboxamide functional groups.
Uniqueness
Structural Features: The combination of benzothiazole, piperidine, and carboxamide groups.
Potential Biological Activity: Unique interactions with biological targets due to its specific structure.
Propiedades
IUPAC Name |
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-5-17(24)23-10-8-13(9-11-23)18(25)22-19-21-15-7-6-14(20(2,3)4)12-16(15)26-19/h5,13-14H,1,6-12H2,2-4H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBSTGFWAVUURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-fluoro-3-(2-oxo-1,3-diazinan-1-yl)phenyl]-3-(5-methyl-1H-pyrazol-4-yl)urea](/img/structure/B7424247.png)
![2-[4-[(9-Ethylpurin-6-yl)amino]phenoxy]ethanol](/img/structure/B7424262.png)

![N'-[1-(2,4-difluorophenyl)propyl]-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]oxamide](/img/structure/B7424268.png)
![N-[1-[2-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]piperidin-4-yl]acetamide](/img/structure/B7424273.png)
![6-methyl-N-[4-(4-methylsulfonylphenoxy)phenyl]pyrimidin-4-amine](/img/structure/B7424280.png)
![[2-(4-Phenylphenyl)quinolin-4-yl]-[3-(1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B7424289.png)
![1-[2-(3-Fluorophenoxy)ethyl]-5-methoxy-2,3-dihydroindole](/img/structure/B7424301.png)
![N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-2-(1,2,4-triazol-1-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7424310.png)
![1-[4-[[(6-Pyrazol-1-ylpyrazin-2-yl)amino]methyl]phenyl]ethanol](/img/structure/B7424329.png)
![1-(3,4-dichlorophenyl)-N-[2-(ethylcarbamoylamino)ethyl]imidazole-4-carboxamide](/img/structure/B7424333.png)
![1-[1-(1H-benzimidazol-2-yl)ethyl]-3-(1-ethylsulfonylpropan-2-yl)urea](/img/structure/B7424335.png)
![Methyl 2-[(4-bromophenyl)methylsulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7424342.png)
![[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl 1,1-dioxothiane-4-carboxylate](/img/structure/B7424345.png)
